2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one
Overview
Description
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one is a useful research compound. Its molecular formula is C23H24O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-bis(2,5-dimethoxybenzylidene)cyclopentanone is 380.16237386 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Blocking Agent
2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, synthesized from 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone, has been identified as an effective antagonist to the low-dose hypotensive effect of dopamine. This compound potentiates apomorphine-induced stereotypy, suggesting its potential application as a peripheral dopamine blocking agent (Jarboe et al., 1978).
Photodimerisable Co-ordination Polymers
2,5-Bis(2,3-dihydroxybenzylidene)cyclopentanone is photodimerisable and has been utilized in the formation of co-ordination polymers. These polymers exhibit photochemically cross-linkable properties, while some remain photostable (Theocharis, 1987).
Synthesis of Poly(2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide)
This polymer, synthesized from 2,5-bis( p -chlorobenzylidene)cyclopentanone, displays interesting electrical conductivity properties. The synthesized monomer and polymer were extensively characterized, indicating applications in materials science (Abd-Alla & El-Shahawy, 1992).
Mesomorphic Behavior in Liquid Crystals
Homologous series of 2,5-bis(4-alkoxybenzylidene)cyclopentanones have been studied for their mesomorphic properties. These studies reveal the potential application of these compounds in the field of liquid crystal technology (Matsunaga & Miyamoto, 1993).
Spectroscopic Properties for Electronic Applications
A series of 2,5-diarylidene-cyclopentanones, including 2,5-dibenzylidene-cyclopentanone, have been studied for their electronic absorption and fluorescence spectra. These properties indicate potential applications in optoelectronics and photonics (Connors & Ucak-Astarlioglu, 2003).
Luminescent and Time-Resolved Characteristics
The study of spectral, luminescent, and time-resolved characteristics of 2,5-dibenzylidenecyclopentanone derivatives suggests their application in advanced photophysical processes and materials science (Zakharova et al., 2017).
Optical Second-Harmonic Generation
Bis(benzylidene)cycloalkanone derivatives have been identified to significantly enhance second-harmonic generation, making them suitable for nonlinear optical applications (Kawamata et al., 1992).
Scientific Research Applications of 2,5-Bis(2,5-Dimethoxybenzylidene)Cyclopentanone
Dopamine Blocking Agent
2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, synthesized using 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone, has been identified as an effective antagonist to the low-dose hypotensive effect of dopamine, highlighting its potential as a peripheral dopamine blocking agent (Jarboe et al., 1978).
Photochemically Cross-Linkable Co-ordination Polymers
2,5-Bis(2,3-dihydroxybenzylidene)cyclopentanone, a derivative, shows photochemically cross-linkable properties in coordination polymers, suggesting applications in materials science and photodimerization research (Theocharis, 1987).
Polymer Synthesis and Electrical Conductivity
Poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide], synthesized from a derivative, exhibits notable electrical conductivity, indicating its potential use in polymer science and electronics (Abd-Alla & El-Shahawy, 1992).
Mesomorphic Properties in Liquid Crystals
Studies on 2,5-bis(4-alkoxybenzylidene)cyclopentanones demonstrate significant mesomorphic properties, relevant for the development of liquid crystal technology (Matsunaga & Miyamoto, 1993).
Spectroscopic Applications
The electronic absorption and fluorescence spectra of a series of 2,5-diarylidene-cyclopentanones, including derivatives, have been characterized, suggesting applications in spectroscopy and optoelectronics (Connors & Ucak-Astarlioglu, 2003).
Luminescent and Time-Resolved Characteristics
The spectral, luminescent, and time-resolved characteristics of 2,5-dibenzylidenecyclopentanone derivatives indicate potential uses in advanced photophysical processes and luminescent materials (Zakharova et al., 2017).
Optical Second-Harmonic Generation
Certain bis(benzylidene)cycloalkanone derivatives exhibit enhanced second-harmonic generation (SHG), suggesting applications in nonlinear optics and photonics (Kawamata et al., 1992).
Properties
IUPAC Name |
(2E,5E)-2,5-bis[(2,5-dimethoxyphenyl)methylidene]cyclopentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-25-19-7-9-21(27-3)17(13-19)11-15-5-6-16(23(15)24)12-18-14-20(26-2)8-10-22(18)28-4/h7-14H,5-6H2,1-4H3/b15-11+,16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJWUCZXOCTFEK-JOBJLJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCC(=CC3=C(C=CC(=C3)OC)OC)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.